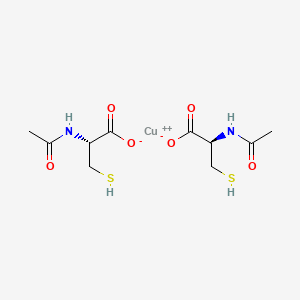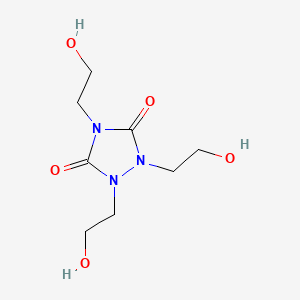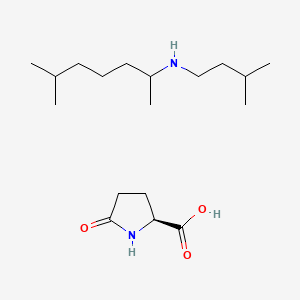
Cupric acetylcysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cupric acetylcysteine is a coordination compound formed by the interaction of cupric ions (Cu²⁺) with N-acetylcysteine, a derivative of the amino acid cysteine. This compound is of interest due to its potential applications in various fields, including medicine, chemistry, and industry. This compound exhibits unique properties due to the presence of both copper and acetylcysteine, which contribute to its antioxidant and catalytic activities.
準備方法
Synthetic Routes and Reaction Conditions
Cupric acetylcysteine can be synthesized by reacting cupric ions with N-acetylcysteine in an aqueous solution. The reaction typically occurs under acidic conditions (pH 1.4–2) to ensure the proper coordination of the cupric ions with the thiol and carboxyl groups of N-acetylcysteine . The reaction is monitored using UV/Vis absorption and circular dichroism (CD) spectroscopies to confirm the formation of the desired intermediates and final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and reactant concentrations to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
Cupric acetylcysteine undergoes various chemical reactions, including:
Reduction: This compound can be reduced to form cuprous complexes under specific conditions.
Substitution: The thiol group of N-acetylcysteine can undergo substitution reactions with other electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as ascorbic acid. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of disulfide-bridged dicopper complexes, while reduction reactions may yield cuprous complexes .
科学的研究の応用
Cupric acetylcysteine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of cupric acetylcysteine involves its ability to scavenge free radicals and reduce oxidative stress. The cupric ions in the compound can participate in redox reactions, alternating between Cu²⁺ and Cu⁺ states, which helps neutralize reactive oxygen species (ROS) . Additionally, N-acetylcysteine serves as a precursor to glutathione, a major antioxidant in cells, further enhancing the compound’s protective effects .
類似化合物との比較
Cupric acetylcysteine can be compared with other copper coordination compounds and thiol-containing antioxidants:
Cupric sulfate: Unlike this compound, cupric sulfate lacks the thiol group and does not exhibit the same antioxidant properties.
N-acetylcysteine: While N-acetylcysteine alone is a potent antioxidant, its coordination with cupric ions enhances its redox activity and stability.
Cupric chloride: Similar to cupric sulfate, cupric chloride does not have the thiol group and thus has different chemical and biological properties.
特性
CAS番号 |
331283-85-3 |
|---|---|
分子式 |
C10H16CuN2O6S2 |
分子量 |
387.9 g/mol |
IUPAC名 |
copper;(2R)-2-acetamido-3-sulfanylpropanoate |
InChI |
InChI=1S/2C5H9NO3S.Cu/c2*1-3(7)6-4(2-10)5(8)9;/h2*4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2/t2*4-;/m00./s1 |
InChIキー |
LDTUUSLTAZVMIN-SCGRZTRASA-L |
異性体SMILES |
CC(=O)N[C@@H](CS)C(=O)[O-].CC(=O)N[C@@H](CS)C(=O)[O-].[Cu+2] |
正規SMILES |
CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















